molecular formula C13H19NO2 B15345999 2-(4-Butoxy-m-tolyl)acetamide CAS No. 5100-03-8

2-(4-Butoxy-m-tolyl)acetamide

Cat. No.: B15345999
CAS No.: 5100-03-8
M. Wt: 221.29 g/mol
InChI Key: RTARBDNVQPTOHY-UHFFFAOYSA-N
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Description

2-(4-Butoxy-m-tolyl)acetamide is an organic compound with the molecular formula C13H19NO2 It is a derivative of acetamide, featuring a butoxy group attached to the meta position of the tolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-m-tolyl)acetamide typically involves the reaction of 4-butoxybenzaldehyde with methylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Nitro compounds, halogenated compounds, sulfonated compounds

Scientific Research Applications

2-(4-Butoxy-m-tolyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-m-tolyl)acetamide
  • 2-(4-Ethoxy-m-tolyl)acetamide
  • 2-(4-Propoxy-m-tolyl)acetamide

Comparison

Compared to its analogs, 2-(4-Butoxy-m-tolyl)acetamide has a longer alkyl chain, which may influence its solubility, reactivity, and biological activity. The butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.

Properties

CAS No.

5100-03-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(4-butoxy-3-methylphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-3-4-7-16-12-6-5-11(8-10(12)2)9-13(14)15/h5-6,8H,3-4,7,9H2,1-2H3,(H2,14,15)

InChI Key

RTARBDNVQPTOHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)N)C

Origin of Product

United States

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